Boc-Alg(Z)2-OH

Catalog No.
S13659877
CAS No.
M.F
C25H30N4O8
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Alg(Z)2-OH

Product Name

Boc-Alg(Z)2-OH

IUPAC Name

(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C25H30N4O8

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m0/s1

InChI Key

VBPMOUQILDHBKO-IBGZPJMESA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Boc-Alg(Z)₂-OH, also known as Boc-D-Alginyl-Z, is a synthetic compound primarily utilized in peptide synthesis. It is a derivative of the amino acid arginine, featuring two protective groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). The Boc group protects the amino group of arginine, while the Z group shields the guanidino group. This dual protection is essential for preventing side reactions during peptide bond formation, ensuring the integrity and specificity of synthesized peptides.

, particularly in the context of peptide synthesis. Key types of reactions include:

  • Deprotection Reactions: The Boc and Z groups can be removed under acidic or hydrogenation conditions. Trifluoroacetic acid is commonly used for Boc deprotection, while hydrogenation with palladium on carbon is employed for Z deprotection.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate or dicyclohexylcarbodiimide, often in the presence of bases like N-methylmorpholine.

The mechanism of action involves the selective formation of peptide bonds through nucleophilic attack by amino groups after the protecting groups are removed under specific conditions.

While Boc-Alg(Z)₂-OH itself does not exhibit direct biological activity, peptides synthesized using this compound can interact with various biological targets. These peptides are instrumental in studying enzyme-substrate interactions, receptor binding, and signal transduction pathways. They hold potential therapeutic applications and serve as vaccine candidates due to their ability to enhance biological functions through the incorporation of arginine residues.

The synthesis of Boc-Alg(Z)₂-OH typically involves several steps:

  • Protection of Functional Groups: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The guanidino group is then protected using benzyl chloroformate in a similar manner.
  • Reaction Conditions: The reactions are usually conducted at low temperatures (0-5°C) to minimize side reactions.
  • Solid-Phase Peptide Synthesis: This method may also be employed, allowing for efficient coupling with other amino acids on a solid support.

In industrial settings, automated peptide synthesizers are used to streamline this process and optimize yield and purity.

Boc-Alg(Z)₂-OH finds diverse applications across various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
  • Therapeutic Research: Peptides derived from this compound are explored for their potential roles in treating diseases and as vaccine components.
  • Biological Studies: Researchers utilize synthesized peptides to investigate molecular interactions and biological pathways.

Studies involving Boc-Alg(Z)₂-OH focus on understanding how peptides synthesized with this compound interact with biological molecules. These investigations examine binding affinities, specificity towards receptors, and influence on cellular pathways. Insights gained from these studies are crucial for elucidating mechanisms underlying various biological processes and developing new therapeutic strategies.

Boc-Alg(Z)₂-OH shares similarities with several other compounds used in peptide synthesis. Here is a comparison highlighting its uniqueness:

CompoundProtective GroupsUnique Features
Fmoc-Alg(Z)₂-OHFluorenylmethoxycarbonyl (Fmoc), Benzyloxycarbonyl (Z)Dual protection allows for selective deprotection; widely used in solid-phase synthesis.
Boc-Lys(Z)-OHtert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Z)Similar protective strategy but focuses on lysine; used for different peptide sequences.
Boc-D-Ala-OHtert-Butyloxycarbonyl (Boc)Single protection; simpler structure compared to Boc-Alg(Z)₂-OH; less versatile in complex synthesis.

The uniqueness of Boc-Alg(Z)₂-OH lies in its dual protective groups—Boc and Z—which provide greater flexibility during peptide synthesis compared to other similar compounds that may utilize only one type of protection. This dual protection allows for selective deprotection and enhanced control over reaction conditions, making it a versatile tool in organic synthesis.

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

514.20636393 g/mol

Monoisotopic Mass

514.20636393 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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